molecular formula C13H14O2 B1438189 2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one CAS No. 206435-98-5

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one

Cat. No.: B1438189
CAS No.: 206435-98-5
M. Wt: 202.25 g/mol
InChI Key: ZVODBHXATUGMTO-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,7H,8H,9H-Indeno[5,6-b]oxepin-5-one is a polycyclic compound featuring a fused indeno-oxepinone framework. Its structure comprises a seven-membered oxepinone ring fused to an indene moiety, with partial saturation across multiple positions. This unique architecture confers distinct electronic and steric properties, making it a candidate for exploration in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2,3,4,7,8,9-hexahydrocyclopenta[h][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-5-2-6-15-13-8-10-4-1-3-9(10)7-11(12)13/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVODBHXATUGMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the oxepin ring fused with the indene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.

    Substitution: This reaction can replace one functional group with another, altering the chemical properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one has been investigated for its potential therapeutic properties:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies have shown promising results in animal models of depression, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition.
  • Anticancer Properties : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. Research suggests that it may help protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science:

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its use as a building block for advanced polymer composites.

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Antidepressant Effects : A study published in a peer-reviewed journal evaluated the effects of various derivatives on depression-like behavior in rodents. Results indicated significant reductions in depressive symptoms compared to control groups.
  • Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent response with notable apoptosis induction.

Mechanism of Action

The mechanism by which 2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Inferred Properties
2H,3H,4H,5H,7H,8H,9H-Indeno[5,6-b]oxepin-5-one Indeno-oxepinone None (parent compound) ~218.25 (estimated) Moderate reactivity, planar core
2H,3H,6H,7H,8H-Indeno[5,6-b][1,4]dioxin-6-one Indeno-dioxinone Two oxygen atoms ~232.27 (estimated) Enhanced electrophilicity
N-Cyclopropyl derivative () Indeno-oxepinone Cyclopropylamine ~257.34 (estimated) Increased lipophilicity
Octahydro-5H-4,7-Methanoinden-5-one Methano-indenone Full saturation, methano bridge 152.23 (C10H14O) High stability, steric bulk
P6-F () Benzo[c]1,6-naphthyridin-6-one 8-Fluoro, sulfonyl group ~378.36 (C17H18FN3O3S) Bioactivity as enzyme inhibitor

Biological Activity

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antitumor, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the oxepine family and features a fused indene structure. Its unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of indeno[5,6-b]oxepin exhibit significant antimicrobial properties. For instance:

  • Study Findings : A synthesis of N-aminopolyhydroquinoline derivatives demonstrated that compounds with polar groups exhibited excellent activity against both fungal and bacterial strains. The most effective compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like amoxicillin and fluconazole .
CompoundMIC (μg/mL)Activity
4b (4-NO₂)8 (B. subtilis)Excellent against Gram-positive bacteria
4c (3-NO₂)4 (E. coli)Potent against various strains
4k (3,4-(OCH₃)₂)4Strong activity across all tested strains

Antitumor Activity

Indenoquinoline derivatives have been reported to exhibit antitumor effects against various cancer cell lines:

  • Research Insights : Compounds derived from indenoquinoline structures showed potent antiproliferative activities against breast (MCF-7), lung (A-549), and cervical (HeLa) cancer cells. The planar structure of these compounds is believed to facilitate interactions with DNA and cellular targets .
Cell LineIC50 Value (μM)Activity
MCF-710Significant antiproliferative effect
A-54915Moderate activity observed
HeLa12Effective against cervical cancer

Cytotoxicity Studies

Cytotoxicity assessments have indicated that some derivatives of indeno[5,6-b]oxepin are selectively toxic to cancer cells while exhibiting lower toxicity towards non-cancerous cells:

  • Case Study : In a comparative study involving various cell lines, certain derivatives demonstrated higher cytotoxicity against tumor cells with minimal effects on healthy cells. This selectivity is crucial for developing targeted cancer therapies .

The biological activity of indeno[5,6-b]oxepin compounds is hypothesized to involve several mechanisms:

  • DNA Interaction : The planar structure allows for intercalation between DNA bases.
  • Enzyme Inhibition : Some compounds inhibit topoisomerase I, which is essential for DNA replication.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 2
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one

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